1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-7'-CHLORO-3',4'-DIHYDRO-1'H-SPIRO[PIPERIDINE-4,2'-QUINAZOLIN]-4'-ONE
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Overview
Description
1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-7’-CHLORO-3’,4’-DIHYDRO-1’H-SPIRO[PIPERIDINE-4,2’-QUINAZOLIN]-4’-ONE is a complex organic compound featuring a benzodioxole moiety, a quinazolinone core, and a spiro linkage.
Preparation Methods
The synthesis of 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-7’-CHLORO-3’,4’-DIHYDRO-1’H-SPIRO[PIPERIDINE-4,2’-QUINAZOLIN]-4’-ONE typically involves multi-step organic reactions. The benzodioxole moiety can be introduced through the reaction of piperonal with appropriate reagents. The quinazolinone core is synthesized via cyclization reactions involving anthranilic acid derivatives. The spiro linkage is formed through nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.
Major Products: The major products depend on the specific reaction conditions but can include derivatives with modified functional groups
Scientific Research Applications
1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-7’-CHLORO-3’,4’-DIHYDRO-1’H-SPIRO[PIPERIDINE-4,2’-QUINAZOLIN]-4’-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with biological macromolecules, while the quinazolinone core can modulate enzyme activity. The spiro linkage provides structural rigidity, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other benzodioxole and quinazolinone derivatives. Compared to these, 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-7’-CHLORO-3’,4’-DIHYDRO-1’H-SPIRO[PIPERIDINE-4,2’-QUINAZOLIN]-4’-ONE is unique due to its spiro linkage, which imparts distinct chemical and biological properties. Similar compounds include:
Benzodioxole derivatives: Known for their biological activities.
Quinazolinone derivatives: Widely studied for their medicinal properties
Properties
IUPAC Name |
1'-(1,3-benzodioxole-5-carbonyl)-7-chlorospiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c21-13-2-3-14-15(10-13)22-20(23-18(14)25)5-7-24(8-6-20)19(26)12-1-4-16-17(9-12)28-11-27-16/h1-4,9-10,22H,5-8,11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJZEVVROONULJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC3=C(C=CC(=C3)Cl)C(=O)N2)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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